Ethyl 3-(benzyloxy)propanoate

Lipophilicity LogP Drug Design

Ethyl 3-(benzyloxy)propanoate (CAS 127113-02-4) is a bifunctional organic ester featuring a benzyl-protected primary alcohol and an ethyl ester terminal group. With a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, this achiral building block serves as a crucial intermediate in organic synthesis, particularly for constructing PROTAC (Proteolysis Targeting Chimera) linker systems and complex pharmaceutical agents.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 127113-02-4
Cat. No. B1290803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)propanoate
CAS127113-02-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOCC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
InChIKeyLVOWOUOVYMJIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(benzyloxy)propanoate (CAS 127113-02-4): A Key Protected Building Block for Medicinal Chemistry and PROTAC Synthesis


Ethyl 3-(benzyloxy)propanoate (CAS 127113-02-4) is a bifunctional organic ester featuring a benzyl-protected primary alcohol and an ethyl ester terminal group [1]. With a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol, this achiral building block serves as a crucial intermediate in organic synthesis, particularly for constructing PROTAC (Proteolysis Targeting Chimera) linker systems and complex pharmaceutical agents . Its benzyl ether group enables selective deprotection under mild hydrogenolysis conditions, providing synthetic flexibility not available with simple alkyl ester analogs.

Why Ethyl 3-(benzyloxy)propanoate Cannot Be Replaced by Unprotected or Positional Isomer Analogs


Generic substitution of Ethyl 3-(benzyloxy)propanoate with its closely related in-class analogs such as Ethyl 3-hydroxypropanoate (the non-benzylated form) or Ethyl 2-(benzyloxy)propanoate (the 2-positional isomer) introduces critical failures in synthetic routes. The unprotected hydroxyl group in Ethyl 3-hydroxypropanoate creates competing nucleophilic sites, undermining the selectivity required for multi-step PROTAC linker assembly [1]. Conversely, substituting the 3-benzyloxy regioisomer with the 2-benzyloxy isomer changes the spatial orientation of the linker, which can drastically alter target protein degradation efficiency by modifying the ternary complex geometry [2]. The following evidence quantifies these differentiation dimensions to guide procurement decisions.

Quantitative Differentiation Guide: Ethyl 3-(benzyloxy)propanoate vs. Key Analogs


LogP Comparison: Ethyl 3-(benzyloxy)propanoate vs. Unprotected Analog (Ethyl 3-hydroxypropanoate)

The benzyl protection dramatically increases lipophilicity compared to the unprotected hydroxyl analog. Ethyl 3-(benzyloxy)propanoate exhibits a computed logP (XLogP3-AA) of 1.8, while the unprotected Ethyl 3-hydroxypropanoate has a computed logP of -0.3 [1][2]. This >2 log unit increase is critical for passive membrane permeability in early-stage drug candidates and for maintaining solubility in organic reaction media during PROTAC linker assembly.

Lipophilicity LogP Drug Design Membrane Permeability

Hydrogen Bond Donor Count: Protection Eliminates Undesired H-Bond Donation

The conversion of the free hydroxyl to a benzyl ether eliminates the hydrogen bond donor (HBD) present in the unprotected precursor. Ethyl 3-(benzyloxy)propanoate has zero HBDs, whereas Ethyl 3-hydroxypropanoate has one HBD [1][2]. This removal is quantitatively aligned with Lipinski's rule of five (HBD ≤ 5), but more importantly, it improves passive permeability by reducing desolvation energy costs during membrane crossing, which is a key optimization parameter for oral bioavailability in advanced lead series.

Hydrogen Bonding Drug-Likeness Lipinski's Rules

Rotatable Bond Flexibility: Enhanced Conformational Adaptability vs. Non-Benzylated Analog

PROTAC linker efficacy is influenced by the length and flexibility of the linker region. Ethyl 3-(benzyloxy)propanoate possesses 7 rotatable bonds, compared to only 4 in Ethyl 3-hydroxypropanoate [1][2]. This difference indicates a 75% increase in conformational flexibility, which is a parameter known to impact the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination efficiency [3]. A more flexible linker can stabilize productive degradation complexes.

Conformational Flexibility PROTAC Linker Design Medicinal Chemistry

Regiochemical Selectivity: The 3-Benzyloxy vs. 2-Benzyloxy Propanoate Distinction

The 3-benzyloxy substitution pattern on the propanoate backbone provides a different spatial trajectory compared to the more common 2-benzyloxy regioisomer (e.g., Ethyl 2-(benzyloxy)propanoate, CAS 54783-72-1). In PROTAC design, the angle and distance between the two warheads dictate the stability of the induced ternary complex. While direct potency data for this specific compound is limited in published literature, the distinct InChIKey (LVOWOUOVYMJIQJ-UHFFFAOYSA-N) and molecular shape (linear extension vs. branched) of the 3-benzyloxy isomer offer a geometrically unique linker option for library diversification when the 2-benzyloxy isomer fails to produce active degraders [1].

Regiochemistry PROTAC Linker Geometry Library Design

Synthetic Utility: Documented Use in Patent Literature as a Key Intermediate

Ethyl 3-(benzyloxy)propanoate is explicitly utilized as an intermediate in patented synthetic routes, including the preparation of organic photoelectric materials (US2016/02164 A1) [1]. The synthesis involves a 77% yield using a two-step Jones oxidation/Fischer esterification protocol, indicating robust synthetic tractability . This contrasts with some commercially available analogs like Ethyl 3-hydroxypropanoate, which contain a reactive free hydroxyl group that may necessitate additional protection steps, reducing overall synthetic economy. The use of the benzyloxy-protected ethyl ester directly in patent pathways signals a validated, scalable choice for industrial procurement.

Organic Synthesis Patent Intermediate Process Chemistry

Application Scenarios Where Ethyl 3-(benzyloxy)propanoate Provides Definitive Advantage


PROTAC Linker Assembly Requiring Orthogonal Deprotection

In the modular synthesis of PROTACs, the benzyl ether group of Ethyl 3-(benzyloxy)propanoate can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting the terminal ethyl ester, providing an orthogonally reactive intermediate. This is impossible with the non-benzylated analog Ethyl 3-hydroxypropanoate. The higher logP (1.8 vs. -0.3) also ensures better solubility in typical organic synthesis solvents [1].

Building Block for Patent-Disclosed Photoelectric Materials

As explicitly detailed in US2016/02164 A1, this compound is a precursor for synthesizing organic conjugated molecules with branching alkyl chains for electronic devices. Procuring the benzyl-protected form as a stockroom item directly follows the published route, reducing synthetic divergence risks [1].

Medicinal Chemistry Library Synthesis for CNS-Targeted Programs

For central nervous system (CNS) drug discovery, the higher logP (1.8) and zero hydrogen bond donor count of Ethyl 3-(benzyloxy)propanoate align with the physicochemical property space associated with improved blood-brain barrier (BBB) permeability, making it a preferred intermediate over polar analogs like Ethyl 3-hydroxypropanoate (logP -0.3, HBD 1) [1].

Solid-Phase Peptide and PROTAC Synthesis Resins

The ethyl ester of the 3-(benzyloxy)propanoic acid linker can be directly immobilized onto solid supports after hydrolysis. Its flexible 7-rotatable-bond backbone allows the growing PROTAC chain to adopt productive conformations for on-resin biological screening campaigns, a feature quantitatively distinct from the rigid 4-rotatable-bond analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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